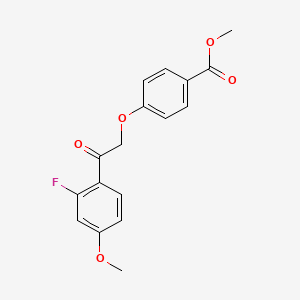
(S)-N-Methyl-N-(3-methyl-1-(pyrrolidin-1-YL)butan-2-YL)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-N-Methyl-N-(3-methyl-1-(pyrrolidin-1-YL)butan-2-YL)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzamide is a complex organic compound that features a benzamide core with various functional groups attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-Methyl-N-(3-methyl-1-(pyrrolidin-1-YL)butan-2-YL)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Attachment of the Benzamide Core: The benzamide core is introduced through an amide coupling reaction.
Introduction of the Dioxaborolane Group: The dioxaborolane group is often introduced via a borylation reaction using a boronic acid or ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine ring or the methyl groups.
Reduction: Reduction reactions could target the amide or the dioxaborolane group.
Substitution: Substitution reactions may occur at the benzamide core or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
科学的研究の応用
Chemistry
In chemistry, (S)-N-Methyl-N-(3-methyl-1-(pyrrolidin-1-YL)butan-2-YL)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzamide can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be used to study the effects of its functional groups on biological systems, potentially serving as a lead compound for drug development.
Medicine
In medicine, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In industry, this compound might be used in the development of new materials or as a reagent in various chemical processes.
作用機序
The mechanism of action of (S)-N-Methyl-N-(3-methyl-1-(pyrrolidin-1-YL)butan-2-YL)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzamide would depend on its specific interactions with molecular targets. These could include binding to enzymes or receptors, altering signaling pathways, or affecting cellular processes.
類似化合物との比較
Similar Compounds
N-Methyl-N-(3-methyl-1-(pyrrolidin-1-YL)butan-2-YL)benzamide: Lacks the dioxaborolane group.
(S)-N-Methyl-N-(3-methyl-1-(pyrrolidin-1-YL)butan-2-YL)-4-bromobenzamide: Contains a bromine atom instead of the dioxaborolane group.
Uniqueness
The presence of the dioxaborolane group in (S)-N-Methyl-N-(3-methyl-1-(pyrrolidin-1-YL)butan-2-YL)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzamide makes it unique compared to similar compounds. This group can participate in unique chemical reactions and may impart specific biological activities.
特性
分子式 |
C23H37BN2O3 |
|---|---|
分子量 |
400.4 g/mol |
IUPAC名 |
N-methyl-N-[(2S)-3-methyl-1-pyrrolidin-1-ylbutan-2-yl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
InChI |
InChI=1S/C23H37BN2O3/c1-17(2)20(16-26-14-8-9-15-26)25(7)21(27)18-10-12-19(13-11-18)24-28-22(3,4)23(5,6)29-24/h10-13,17,20H,8-9,14-16H2,1-7H3/t20-/m1/s1 |
InChIキー |
REIFVXOWFDVSHV-HXUWFJFHSA-N |
異性体SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)N(C)[C@H](CN3CCCC3)C(C)C |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)N(C)C(CN3CCCC3)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Isopropyl 8-amino-2,3-dimethylimidazolo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B14036338.png)
![N-ethyl-N-[(Z)-(9-ethylcarbazol-3-yl)methylideneamino]-2-methylaniline](/img/structure/B14036344.png)











